3-(3-Methoxypropoxy)-4-methylbenzoic acid
Overview
Description
3-(3-Methoxypropoxy)-4-methylbenzoic acid , also known by its chemical formula C<sub>11</sub>H<sub>14</sub>O<sub>4</sub> , is a compound with intriguing properties. It belongs to the class of benzoic acid derivatives and contains both aromatic and aliphatic moieties. The presence of a methoxy group (–OCH<sub>3</sub>) and a propoxy group (–OCH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>) in its structure contributes to its unique characteristics.
Synthesis Analysis
The synthesis of 3-(3-Methoxypropoxy)-4-methylbenzoic acid involves several steps. While I don’t have specific details on the synthetic route for this compound, it likely includes reactions such as esterification, hydrolysis, and subsequent functional group modifications. Researchers have explored various synthetic pathways, and further investigation is needed to optimize the process.
Molecular Structure Analysis
The molecular structure of 3-(3-Methoxypropoxy)-4-methylbenzoic acid consists of a benzene ring substituted with a methoxy group at the 3-position and a propoxy group at the 4-position. The carboxylic acid functional group (–COOH) is attached to the benzene ring. The precise geometry, bond angles, and bond lengths can be determined through computational methods such as density functional theory (DFT).
Chemical Reactions Analysis
- Esterification : The compound can undergo esterification with an alcohol, leading to the formation of an ester.
- Hydrolysis : Hydrolyzing the ester linkage yields the parent carboxylic acid.
- Substitution Reactions : The methoxy and propoxy groups are susceptible to nucleophilic substitution reactions.
- Acid-Base Reactions : The carboxylic acid group can participate in acid-base reactions.
Physical And Chemical Properties Analysis
- Melting Point : The compound likely has a specific melting point, which can be experimentally determined.
- Solubility : Investigating its solubility in various solvents provides insights into its behavior.
- UV-Vis Spectrum : The UV-vis spectrum reveals its absorption characteristics.
- Stability : Assessing its stability under different conditions is crucial.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile, especially if it is intended for pharmaceutical use.
- Handling Precautions : Proper handling, storage, and disposal guidelines are essential.
- Environmental Impact : Consider its impact on the environment.
Future Directions
- Biological Studies : Investigate its potential as a drug candidate or therapeutic agent.
- Structure-Activity Relationship (SAR) : Explore structural modifications for improved properties.
- Industrial Applications : Assess its applicability in materials science or other fields.
properties
IUPAC Name |
3-(3-methoxypropoxy)-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9-4-5-10(12(13)14)8-11(9)16-7-3-6-15-2/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHDRDMFVPDTCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10723213 | |
Record name | 3-(3-Methoxypropoxy)-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10723213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxypropoxy)-4-methylbenzoic acid | |
CAS RN |
895240-71-8 | |
Record name | 3-(3-Methoxypropoxy)-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=895240-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Methoxypropoxy)-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10723213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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